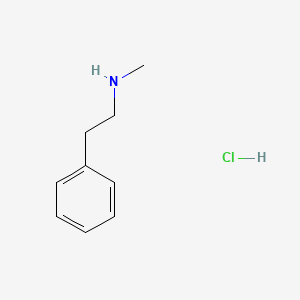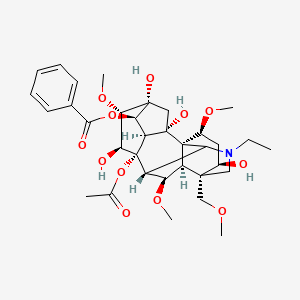
Aconifine
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Aconifine is a diterpenoid that is aconitine bearing a 10-hydroxy substituent. It derives from an aconitine. It derives from a hydride of an aconitane.
Aplicaciones Científicas De Investigación
Hemodynamic and Arrhythmogenic Effects
Aconifine, when applied to the left atria of cats, has shown significant arrhythmogenic and hemodynamic effects, including dysrhythmias and a cardiodepressant action. Pretreatment with atropine and amiodarone modifies the responses, indicating a potential for studying supraventricular dysrhythmias and cardiovascular pharmacology (Winslow, 1981).
Toxicology and Detoxification
Aconifine's dual nature as a useful drug and a toxic substance in Traditional Chinese Medicine is notable. It has been used for anti-inflammation and anti-arrhythmia but also poses risks of poisoning. Modern scientific methods are employed to understand and optimize the detoxification processes of Aconitum herbs (Chan et al., 2021).
Developmental Toxicity in Zebrafish Embryos
Recent studies have explored aconitine's (AC) developmental toxicity in zebrafish embryos. AC exposure impairs cardiac, liver, and neurodevelopment and induces oxidative stress and ROS-mediated mitochondrial apoptosis. This highlights its relevance in toxicology and developmental biology research (Xia et al., 2021).
Pharmacokinetic Studies
Aconifine's pharmacokinetic properties are vital for understanding its bioactivity and safety. Studies have shown the relationship between cytochrome P450 proteins, efflux transporters, and the bioavailability of Aconitum alkaloids, providing insights into their metabolism and detoxification in vivo (Mi et al., 2021).
Influence on Cytochrome P450 3A
Investigations into the interaction of aconitine with cytochrome P450 3A (CYP3A) provide valuable information for drug-drug interaction studies and pharmacology. Understanding how aconitine modulates CYP3A is crucial for predicting drug interactions and ensuring the safe use of aconitine-containing medicines (Zhu et al., 2013).
Propiedades
Nombre del producto |
Aconifine |
|---|---|
Fórmula molecular |
C34H47NO12 |
Peso molecular |
661.7 g/mol |
Nombre IUPAC |
[(1R,2S,3S,4R,5R,6S,7S,8S,9R,13R,14R,16S,17R,18R)-8-acetyloxy-11-ethyl-2,5,7,14-tetrahydroxy-6,16,18-trimethoxy-13-(methoxymethyl)-11-azahexacyclo[7.7.2.12,5.01,10.03,8.013,17]nonadecan-4-yl] benzoate |
InChI |
InChI=1S/C34H47NO12/c1-7-35-15-30(16-42-3)19(37)13-20(43-4)33-23(30)22(44-5)21(25(33)35)34(47-17(2)36)24-27(46-29(39)18-11-9-8-10-12-18)31(40,14-32(24,33)41)28(45-6)26(34)38/h8-12,19-28,37-38,40-41H,7,13-16H2,1-6H3/t19-,20+,21+,22+,23-,24+,25?,26+,27-,28+,30+,31-,32+,33-,34+/m1/s1 |
Clave InChI |
GMSKTJVHWUUOMY-UHBPHNCFSA-N |
SMILES isomérico |
CCN1C[C@@]2([C@@H](C[C@@H]([C@@]34[C@@H]2[C@H]([C@@H](C31)[C@@]5([C@@H]6[C@]4(C[C@@]([C@@H]6OC(=O)C7=CC=CC=C7)([C@H]([C@@H]5O)OC)O)O)OC(=O)C)OC)OC)O)COC |
SMILES |
CCN1CC2(C(CC(C34C2C(C(C31)C5(C6C4(CC(C6OC(=O)C7=CC=CC=C7)(C(C5O)OC)O)O)OC(=O)C)OC)OC)O)COC |
SMILES canónico |
CCN1CC2(C(CC(C34C2C(C(C31)C5(C6C4(CC(C6OC(=O)C7=CC=CC=C7)(C(C5O)OC)O)O)OC(=O)C)OC)OC)O)COC |
Origen del producto |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



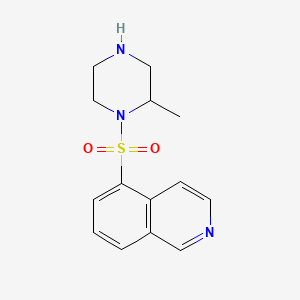
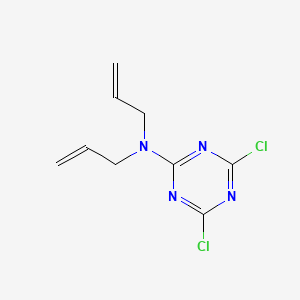


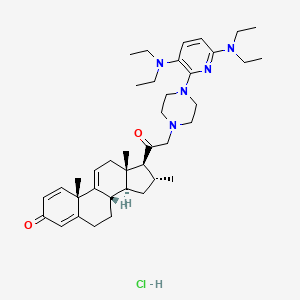
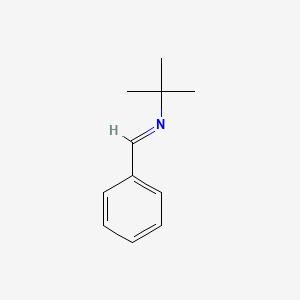


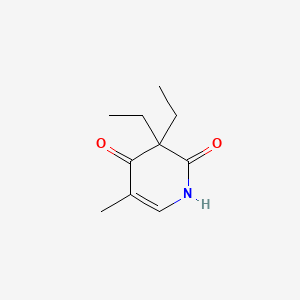
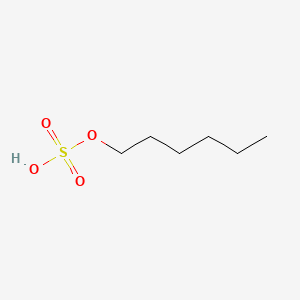

![Naphtho[2,3-b]furan-4,9-dione](/img/structure/B1206112.png)
